rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
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Overview
Description
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine: is a bicyclic amine compound characterized by the presence of two fluorine atoms and a unique bicyclo[310]hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S,6R)-2,2-difluorobicyclo[310]hexan-6-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol
- rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
Uniqueness: rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine is unique due to its specific stereochemistry and the presence of two fluorine atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H9F2N |
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Molecular Weight |
133.14 g/mol |
IUPAC Name |
(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-3-4(6)5(3)9/h3-5H,1-2,9H2/t3-,4+,5+/m0/s1 |
InChI Key |
HEYIRSGXDROHKM-VPENINKCSA-N |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1[C@H]2N)(F)F |
Canonical SMILES |
C1CC(C2C1C2N)(F)F |
Origin of Product |
United States |
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